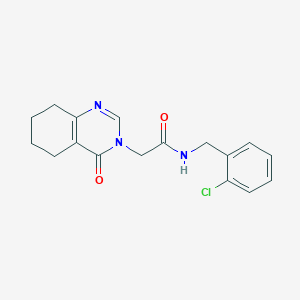

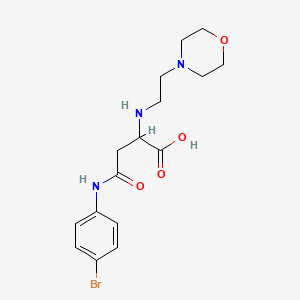

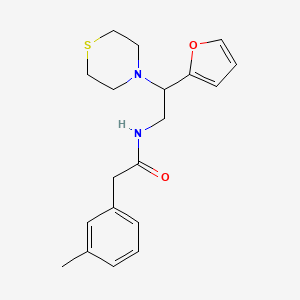

![molecular formula C17H13NO3 B2755776 (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid CAS No. 344276-77-3](/img/structure/B2755776.png)

(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid” is a chemical compound with the CAS Number: 344276-77-3. It has a molecular weight of 279.3 and its IUPAC name is (2E)-3-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propenoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13NO3/c1-11-2-6-13(7-3-11)17-14-10-12(5-9-16(19)20)4-8-15(14)18-21-17/h2-10H,1H3,(H,19,20)/b9-5+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 295°C .Applications De Recherche Scientifique

Clinical Trials and Chemotherapy Applications

One study discusses the clinical trial of an alkylating agent designed for intra-arterial chemotherapy, highlighting its antitumor activity and providing insights into how modifications of chemical compounds can influence therapeutic efficacy in cancer treatment. This research indicates the potential utility of specific chemical compounds in enhancing the effectiveness of chemotherapy agents without increasing toxicity to sensitive bodily systems (Meyza & Corb, 1971).

Metabolomics and Detoxification Studies

Another study focuses on the metabolite profile of benzoic acid detoxification through glycine conjugation. This research provides valuable information on the body's detoxification processes and how specific chemical compounds are metabolized, which is crucial for understanding their safety and effects on human health (Irwin et al., 2016).

Investigation of Immediate Contact Reactions

Research into vehicles enhancing the sensitivity of human skin tests for non-immunological immediate contact reactions uses benzoic acid as a component. This study's findings contribute to the development of more effective diagnostic tests for allergic reactions, demonstrating the role of chemical compounds in medical research and clinical applications (Lahti et al., 1993).

Exposure and Safety Evaluation

A study on the occurrence of parabens and their metabolites in human samples emphasizes the importance of monitoring and evaluating chemical exposure in humans. It provides insights into the widespread use of chemical compounds in consumer products and their potential health implications, highlighting the need for continuous research on chemical safety and human health impacts (Zhang et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid involves the synthesis of the benzoxazole ring followed by the addition of the propenoic acid side chain.", "Starting Materials": [ "4-methylphenylamine", "salicylaldehyde", "acetic anhydride", "sodium hydroxide", "acetic acid", "acetic anhydride", "propenoic acid", "thionyl chloride", "triethylamine", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "3-amino-2-hydroxypropionic acid" ], "Reaction": [ "Synthesis of 2,1-benzoxazole ring:", "Step 1: Condensation of 4-methylphenylamine and salicylaldehyde in acetic anhydride and sodium hydroxide to form 3-(4-methylphenyl)-2-hydroxy-1,3-benzoxazole.", "Step 2: Cyclization of 3-(4-methylphenyl)-2-hydroxy-1,3-benzoxazole with acetic anhydride and acetic acid to form 3-(4-methylphenyl)-2,1-benzoxazole.", "Addition of propenoic acid side chain:", "Step 3: Conversion of propenoic acid to propenoic acid chloride using thionyl chloride and triethylamine.", "Step 4: Coupling of 3-(4-methylphenyl)-2,1-benzoxazole with propenoic acid chloride in dimethylformamide using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid." ] } | |

| 344276-77-3 | |

Formule moléculaire |

C17H13NO3 |

Poids moléculaire |

279.29 g/mol |

Nom IUPAC |

3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid |

InChI |

InChI=1S/C17H13NO3/c1-11-2-6-13(7-3-11)17-14-10-12(5-9-16(19)20)4-8-15(14)18-21-17/h2-10H,1H3,(H,19,20) |

Clé InChI |

YPDPEHKRYOMXIP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |

SMILES canonique |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

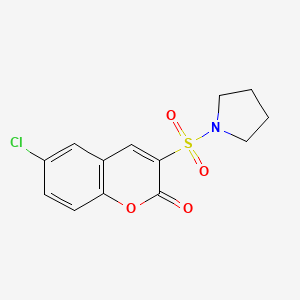

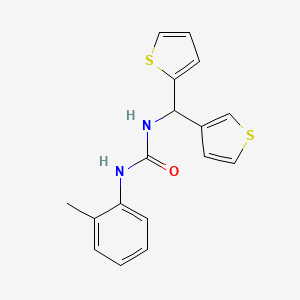

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)

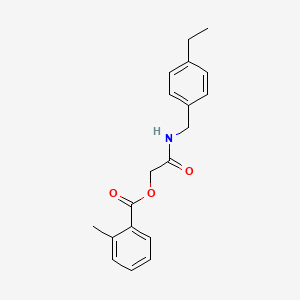

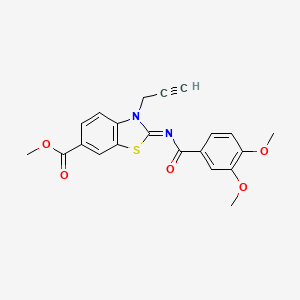

![2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2755706.png)

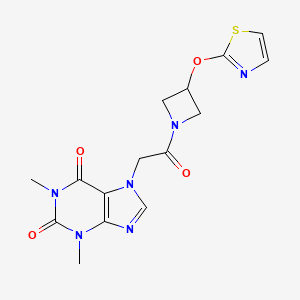

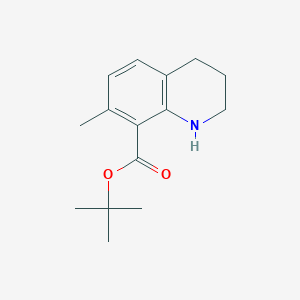

![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)